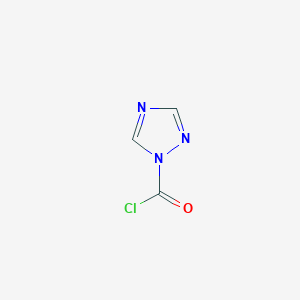![molecular formula C14H20I2O4 B14201625 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene CAS No. 892844-88-1](/img/structure/B14201625.png)
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12I2O2 It is a derivative of benzene, where two iodine atoms are attached to ethoxy groups, which are further connected to the benzene ring through ethoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form ethoxybenzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Azidoethoxybenzene, thiocyanatoethoxybenzene.
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Ethoxybenzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene involves its ability to form stable complexes with various substrates. The iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy linkages provide flexibility and stability to the compound, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis[2-(2-chloroethoxy)ethyl] ether
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene is unique due to the presence of iodine atoms, which enhance its reactivity and versatility in various chemical reactions. The ethoxy linkages provide additional stability and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
892844-88-1 |
|---|---|
Fórmula molecular |
C14H20I2O4 |
Peso molecular |
506.11 g/mol |
Nombre IUPAC |
1,2-bis[2-(2-iodoethoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H20I2O4/c15-5-7-17-9-11-19-13-3-1-2-4-14(13)20-12-10-18-8-6-16/h1-4H,5-12H2 |
Clave InChI |
KYYIIQHHXUPDHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCOCCI)OCCOCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
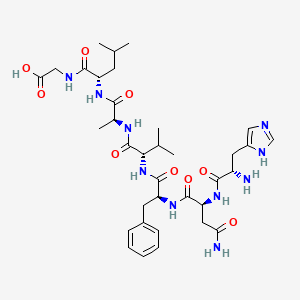
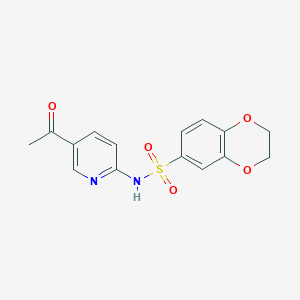
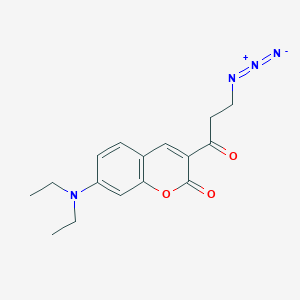
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
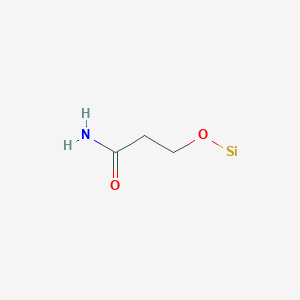
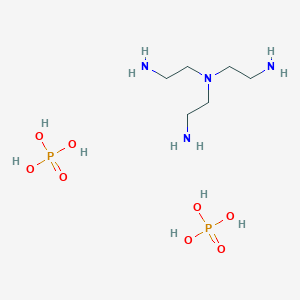
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
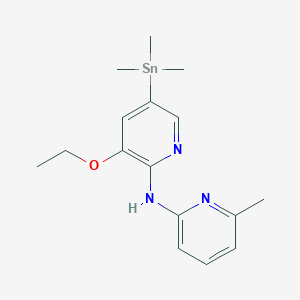
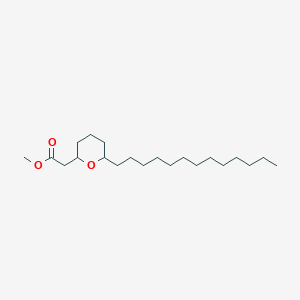
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
